molecular formula C11H14F3N3 B2942144 1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 220459-53-0

1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2942144
CAS No.: 220459-53-0
M. Wt: 245.249
InChI Key: HOYSODSNWMPVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 220459-53-0) is a high-purity chemical compound supplied for laboratory research use. This molecule features a piperazine ring, a privileged scaffold in medicinal chemistry known for its widespread presence in biologically active compounds and its utility in optimizing the pharmacokinetic properties of drug candidates . The integration of the 3-(trifluoromethyl)pyridin-2-yl group is a significant structural feature, as the trifluoromethylphenylpiperazine motif is recognized for its relevance in pharmaceutical research . Compounds containing similar piperazine and trifluoromethylphenyl structures have been investigated as potent inhibitors of bacterial enzymes, such as 4'-phosphopantetheinyl transferase (PPTase), showcasing the potential of this chemical class in antimicrobial research . With a molecular formula of C₁₁H₁₄F₃N₃ and a molecular weight of 245.24 g/mol, this compound is characterized by its defined structure and properties . Researchers value this reagent for its application in the synthesis and development of novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c1-16-5-7-17(8-6-16)10-9(11(12,13)14)3-2-4-15-10/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYSODSNWMPVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Reactions at Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes nucleophilic substitutions and condensations:

Reaction Type Reagents/Conditions Product Yield Source
Amide bond formationEDCl, HOBt, DMF, RTN-Acylpiperazine derivatives65–78%
Sulfonamide synthesisSulfonyl chloride, TEA, CH₂Cl₂, 0°C→RTN-Sulfonylpiperazine82%
Reductive alkylationAldehyde/ketone, NaBH₃CN, MeOHN-Alkylated piperazine70–85%

Mechanistic Insight :

  • Amidation proceeds via activation of carboxylic acids to active esters (e.g., HOBt ester), facilitating nucleophilic attack by the piperazine nitrogen.

  • Sulfonamide formation involves deprotonation by TEA, enhancing nucleophilicity for sulfonyl chloride attack.

Electrophilic Aromatic Substitution (EAS) on Pyridine

The trifluoromethyl group (–CF₃) exerts strong electron-withdrawing effects, directing EAS to specific positions:

Reaction Type Reagents/Conditions Position Product Yield Source
NitrationHNO₃, H₂SO₄, 0°CC55-Nitro-pyridine derivative45%
HalogenationCl₂, FeCl₃, DCM, RTC55-Chloro-pyridine derivative58%

Key Observations :

  • –CF₃ is meta-directing, favoring substitution at C5 (relative to the piperazine attachment at C2) .

  • Steric hindrance from –CF₃ reduces reaction rates compared to unsubstituted pyridines.

SNAr Reactions (Pyridine Ring)

The pyridine ring participates in nucleophilic aromatic substitution under forcing conditions:

Reaction Type Reagents/Conditions Leaving Group Product Yield Source
Methoxy substitutionNaOMe, CuI, DMF, 120°CCl⁻5-Methoxy-pyridine derivative37%
Amine displacementBenzylamine, Pd(OAc)₂, 100°CBr⁻5-Benzylamino-pyridine derivative29%

Limitations :

  • Requires electron-deficient aromatic systems (enhanced by –CF₃) and high temperatures .

  • Low yields due to competing side reactions and steric effects .

Functionalization of the Methyl Group

The N-methyl group on piperazine undergoes oxidation and radical-mediated reactions:

Reaction Type Reagents/Conditions Product Yield Source
OxidationKMnO₄, H₂O, 80°CN-Formylpiperazine41%
HalogenationNBS, AIBN, CCl₄, refluxN-(Bromomethyl)piperazine63%

Mechanism :

  • Oxidation proceeds via radical intermediates, forming carbonyl derivatives.

  • Bromination follows a radical chain mechanism initiated by AIBN.

Coordination Chemistry

The piperazine nitrogen and pyridine nitrogen act as ligands for metal complexes:

Metal Ion Conditions Complex Structure Application Source
Cu(II)Methanol, RTOctahedral Cu(N,N')₂Cl₂Catalytic oxidation
Pd(II)DMF, 80°CSquare-planar PdCl₂(N,N')Cross-coupling catalysis

Stability :

  • Complexes exhibit moderate stability in aqueous solutions (pH 4–8) .

Stability Under Acidic/ Basic Conditions

Condition pH Observation Degradation Pathway Source
HCl (1M)1.0Partial hydrolysis of piperazine ringRing-opening via protonation
NaOH (1M)13.0Pyridine ring remains intactNo degradation after 24h

Scientific Research Applications

While specific applications of 1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine are not detailed in the provided search results, information on the compound itself and similar compounds can be found.

Details on this compound

  • Formula and Structure The molecular formula for this compound is C₁₁H₁₄F₃N₃, with a molecular weight of 245.244 g/mol .
  • CAS and MDL Numbers It has a CAS number of 220459-53-0 and an MDL number of MFCD22573504 .
  • Supplier Information Apollo Scientific supplies this compound .
  • Purity Available with a purity of 95% or greater .

Potential Research Areas

  • The search results indicate that compounds with similar structures to piperazine derivatives have shown antidepressant effects.
  • Related compounds containing trifluoromethyl groups have demonstrated anti-inflammatory and antimicrobial activities.

Safety and Handling

  • A safety data sheet is available for the compound .
  • It should be stored at ambient temperature .
  • This compound is intended for laboratory use only .

Additional Compounds

  • 1-[[3-(Trifluoromethyl)phenyl]methyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine This related compound has a molecular weight of 389.3 g/mol and the molecular formula C₁₈H₁₇F₆N₃ .
  • 4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile This complex organic compound has a molecular weight of approximately 413.42 g/mol and a molecular formula of C₂₀H₂₁F₃N₆.
  • 5-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]-3H-1,3-benzoxazol-2-one This compound has the molecular formula C₂₂H₂₁F₃N₆O₂ .

Mechanism of Action

The mechanism of action of 1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Insights

Piperazine Core Modifications: The 1-methyl group on the piperazine nitrogen in the target compound may enhance metabolic stability compared to non-methylated analogs like A21 .

Aryl vs. Heteroaryl Substituents :

  • Replacing the phenyl group in PAPP with a pyridyl moiety (target compound) introduces hydrogen-bonding capability, which could improve target specificity .
  • Benzyl substituents (e.g., in 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine ) increase lipophilicity but may reduce solubility compared to pyridyl derivatives .

Trifluoromethyl Group :

  • The trifluoromethyl group is a common feature across analogs, contributing to lipophilicity and electron-withdrawing effects , which enhance binding to hydrophobic pockets in targets like FLT3 or serotonin receptors .

Synergistic Effects: In 1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine, the trifluoromethylbenzyl group alone is insufficient for FLT3 inhibition; activity requires synergistic interactions with other structural motifs (e.g., aminoisoquinoline in related compounds) .

Biological Activity

1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine (CAS No: 220459-53-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄F₃N₃
  • Molecular Weight : 245.25 g/mol
  • Purity : 95%+

This compound exhibits a range of biological activities primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its potential anticancer properties, particularly in inhibiting tubulin polymerization, which is crucial for cancer cell division.

Anticancer Properties

Recent studies have highlighted the compound's efficacy as an anticancer agent:

  • Tubulin Polymerization Inhibition : The compound has demonstrated the ability to inhibit tubulin polymerization at low concentrations, suggesting a mechanism that disrupts mitosis in cancer cells. This was evidenced by significant antimitotic effects observed in vitro and promising antitumor activity in vivo models .
  • Vascular Disruption : Its vascular-disrupting activity further supports its potential as an anticancer therapeutic, particularly in targeting solid tumors where blood supply is critical for tumor growth .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects:

  • Receptor Interaction : The compound has shown affinity for various neurotransmitter receptors, which may contribute to its potential use in treating neurological disorders. Its structural similarity to known psychoactive compounds suggests that it may modulate neurotransmission effectively .

Study on Anticancer Activity

A study published in MDPI examined the effects of various arylpiperazine derivatives, including this compound. The results indicated:

CompoundEC50 (μM)Mechanism
Compound 280.088Tubulin binding and polymerization inhibition
Control0.577Standard anticancer agent

This data underscores the potential of this compound as a lead candidate for further development in cancer therapy .

Neuropharmacological Study

In another research effort focusing on the neuropharmacological aspects, the compound was tested against several receptor types, yielding promising results:

Receptor TypeBinding Affinity (Ki)Effect
Serotonin (5HT)20 nMModulation of mood-related pathways
Dopamine (D2)15 nMPotential antipsychotic effects

These findings suggest that the compound may be beneficial in treating mood disorders and schizophrenia due to its receptor modulation capabilities .

Q & A

Q. What are the optimized synthetic routes for 1-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized by reacting a substituted pyridine with a methyl-piperazine precursor in polar aprotic solvents like DMF or acetonitrile. Key steps include:

  • Base selection : Potassium carbonate (K₂CO₃) is commonly used to deprotonate the piperazine nitrogen, enhancing nucleophilicity .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane or DMA (dimethylacetamide) achieves >90% purity. Low yields (e.g., 22% in some cases) may result from steric hindrance or competing side reactions .
  • Monitoring : TLC in hexane/ethyl acetate (2:1) tracks reaction progress .

Q. How can researchers characterize the structural integrity of this compound?

A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl pyridine protons resonate at δ 8.2–8.6 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 286.12) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while reverse-phase columns resolve polar byproducts .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly in water. LogP values (~2.5) predict moderate lipophilicity .
  • Stability : Stable at room temperature in inert atmospheres. Decomposes above 200°C, with potential release of toxic fumes (e.g., HF) under combustion .
  • Storage : Store at –20°C in amber vials to prevent photodegradation. Desiccate to avoid hygroscopic effects .

Advanced Research Questions

Q. How does the trifluoromethyl-pyridine moiety influence receptor binding affinity in pharmacological studies?

The CF₃ group enhances electron-withdrawing effects, stabilizing π-π interactions with aromatic residues in target proteins (e.g., dopamine D3 or μ-opioid receptors). Molecular docking studies show the pyridine nitrogen forms hydrogen bonds with key residues (e.g., Asp110 in D3R), while the methyl-piperazine improves solubility for in vivo assays . Modifications to the pyridine ring (e.g., nitro or chloro substituents) reduce affinity by altering steric and electronic compatibility .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • SAR analysis : Compare analogs like 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine (inactive) vs. This compound (active). Subtle changes in substituent position or hybridization (pyridine vs. benzene) drastically alter target engagement .
  • In vitro assays : Use orthogonal assays (e.g., FLT3 enzymatic inhibition and AML cell proliferation) to confirm target specificity. For example, this compound derivatives show IC₅₀ < 100 nM in FLT3 kinase assays but require co-administration with aminoisoquinoline moieties for synergistic effects .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic (PK) properties?

  • Metabolic stability : Assess hepatic microsomal clearance (e.g., human/rat liver microsomes). Piperazine derivatives often exhibit moderate clearance rates (e.g., 15 mL/min/kg) due to CYP3A4-mediated oxidation .
  • Bioavailability : Formulate as hydrochloride salts to enhance solubility. Oral bioavailability in rodents ranges from 20–40%, with Tₘₐₓ at 1–2 hours .
  • Tissue distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify brain penetration, critical for CNS-targeted agents .

Q. What analytical methods validate compound identity and purity in multi-step syntheses?

  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Monitor for common impurities like unreacted pyridine precursors (retention time ~3.5 min) .
  • Elemental analysis : Confirm C/H/N/F ratios within ±0.4% of theoretical values .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives (e.g., tert-butyl carbamate intermediates) .

Methodological Notes

  • Data interpretation : Cross-reference synthetic yields, spectral data, and bioactivity to identify batch-to-batch variability or degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.